The compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a versatile molecule that has garnered attention due to its potential applications in medicinal chemistry. Pyrrolo[2,3-d]pyrimidines are a class of compounds known for their biological activities, including antitumor, antiviral, and antibacterial properties. The unique structure of these compounds allows for a variety of substitutions that can enhance their biological activity and specificity.
Several studies have demonstrated the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. For example, three-carbon-bridged analogs of classical antifolates have shown enhanced inhibitory activity against tumor cells, with EC50 values in the low nanomolar range1. Additionally, novel thiadiazolopyrimidine derivatives have been synthesized and evaluated against various human tumor cell lines, with some compounds exhibiting significant growth inhibitory properties4.
Modifications to the pyrrolo[2,3-d]pyrimidine structure have been explored to enhance antiviral activity. Certain 4,6-diamino analogs have been active against HCMV, highlighting the importance of amino groups at these positions for antiviral efficacy2.
Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties. For instance, a thiazolopyrimidine derivative exhibited excellent biocidal properties in some cases, suggesting potential applications in combating bacterial and fungal infections3.
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been a subject of interest due to their biological significance. Various synthetic routes have been developed, including a one-pot ultrasound-promoted synthesis that is environmentally friendly and efficient4. The reactivity of these compounds allows for the formation of related fused heterocyclic systems, expanding the chemical diversity and potential applications of this class of compounds3 5.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is further substituted with an amino group and a carbonitrile group. The compound's molecular formula is CHNOS, and it has a molecular weight of 279.32 g/mol. The compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science .
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be classified as:
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves several key steps:
The synthesis can also utilize one-pot multicomponent reactions, which allow for the rapid formation of the desired pyrrolopyrimidine derivatives with high yields and reduced reaction times. For instance, combining arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of a catalyst has been shown to produce these compounds efficiently .
The molecular structure of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile features:
Key structural data include:
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile participates in various chemical reactions:
The compound's reactivity can be influenced by its functional groups, allowing for diverse synthetic pathways that facilitate modifications at different positions on the pyrrolopyrimidine framework.
The mechanism of action for 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily relates to its biological activities:
Studies have shown that structural modifications can significantly enhance its biological efficacy against certain diseases, emphasizing the importance of detailed mechanistic studies to optimize therapeutic applications .
Relevant data includes:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several notable applications:
The pyrrolo[2,3-d]pyrimidine core comprises a six-membered pyrimidine ring fused with a five-membered pyrrole, creating an electron-deficient system amenable to nucleophilic substitution and metal-catalyzed coupling reactions. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative exhibits specific structural characteristics:
Table 1: Key Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Property | Value | Measurement Technique | Significance |
---|---|---|---|
Molecular Weight | 173.17 g/mol | Mass Spectrometry | Optimal for cell permeability |
Calculated logP | 0.85 ± 0.15 | Computational Modeling | Balanced hydrophobicity for oral absorption |
pKa (Pyrimidine N1) | 4.16 ± 0.30 | Potentiometric Titration | Enhanced solubility at physiological pH |
Crystal Density | 1.47 ± 0.1 g/cm³ | X-ray Diffraction | Compact binding to kinase pockets |
Boiling Point | 450.4 ± 40.0 °C | Thermogravimetric Analysis | Thermal stability during synthesis |
The 5-carbonitrile group significantly modifies electron distribution, evidenced by NMR chemical shifts: C5 resonates at δ 120.5 ppm (carbonitrile carbon), while adjacent C6 appears downfield at δ 158.9 ppm due to the -M effect. This electron-withdrawing character stabilizes the enol tautomer of the C4-amino group, enhancing its hydrogen-bond-donating capacity compared to 5-unsubstituted variants [2] [7].
7-Deazapurines, including pyrrolo[2,3-d]pyrimidines, circumvent metabolic vulnerabilities of native purines while retaining target affinity. The 4-amino-5-carbonitrile substitution pattern confers distinctive advantages:
Table 2: Kinase Selectivity Profile of Representative 4-Amino-5-carbonitrile Derivatives
Kinase Target | Derivative | IC₅₀ (nM) | Selectivity vs. Wild-Type Kinase | Cellular Activity |
---|---|---|---|---|
EGFR (L858R/T790M) | 12i | 0.21 | 104-fold over WT EGFR | HCC827 GI₅₀ = 0.08 µM |
JAK3 | 9a | 0.29 | >3,300-fold over JAK1/JAK2 | Lymphocyte proliferation IC₅₀ = 0.6 µM |
Axl | 13b | 1.8 | 22-fold over MET | BaF3/TEL-Axl tumor suppression |
VEGFR2 | 5k | 108 | Comparable to sunitinib (IC₅₀=261 nM) | HepG2 apoptosis induction |
The scaffold’s metabolic stability stems from resistance to adenosine deaminase (which targets N1 of purines) and purine nucleoside phosphorylase, prolonging in vivo half-life. Additionally, 7-deazapurines avoid phosphorylation by viral kinases, showing promise in antiviral applications beyond oncology [1] .
The pharmacological impact of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derives from stereoelectronic synergism between its substituents:
Table 3: Electronic Properties of Substituents in the Pyrrolo[2,3-d]pyrimidine Core
Position | Substituent | σₘ (Hammett) | Effect on logD₇.₄ | Hydrogen Bond Capacity | Biological Consequence |
---|---|---|---|---|---|
C4 | -NH₂ | -0.16 | Decrease by 0.8 | Donor/Acceptor | Target anchoring in ATP site |
C5 | -CN | +0.56 | Increase by 0.5 | Weak acceptor (N≡C:) | Charge transfer with catalytic lysine |
C7 | H | - | - | Donor (N-H) | Tautomerism control; salt bridge formation |
Synergistic effects emerge when 4-amino and 5-cyano groups coexist:
In covalent inhibitors (e.g., JAK3-targeting 9a), the 5-cyano group orthogonally positions acrylamide warheads for Michael addition to Cys909, while the 4-amino group maintains hinge contacts. Mutagenesis studies confirm that cysteine mutation to serine ablates inhibition, validating the covalent mechanism [4] [6]. These strategic substitutions transform the core scaffold into a precision tool for targeting diverse therapeutic kinases.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1